

5-(3-Fluorophenyl)pyridin-3-amine chemical properties

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

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An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-(3-Fluorophenyl)pyridin-3-amine**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

5-(3-Fluorophenyl)pyridin-3-amine is a fluorinated aromatic amine derivative of pyridine. Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 5-position.

- IUPAC Name: **5-(3-Fluorophenyl)pyridin-3-amine**
- Molecular Formula: $C_{11}H_9FN_2$
- Canonical SMILES: $C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N$

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-(3-Fluorophenyl)pyridin-3-amine**. Much of the available data is based on computational predictions.

Property	Value	Source
Molecular Weight	188.20 g/mol	Calculated
Boiling Point	378.7 ± 32.0 °C	Predicted[1]
Density	1.218 ± 0.06 g/cm ³	Predicted[1]
pKa	5.05 ± 0.22	Predicted[1]
LogP	3.05	Predicted[1]
PSA (Polar Surface Area)	38.91 Å ²	Predicted[1]

Spectral Data

Detailed experimental spectral data for **5-(3-Fluorophenyl)pyridin-3-amine** is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Characteristics
¹ H NMR	Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine and phenyl rings will show complex splitting patterns due to heteroatom effects and fluorine coupling. The amine protons will likely appear as a broad singlet.
¹³ C NMR	Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large coupling constant ($^{13}\text{J}_{\text{CF}}$).
¹⁹ F NMR	A singlet or a narrowly split multiplet is expected for the single fluorine atom on the phenyl ring.
Mass Spectrometry (EI)	The molecular ion peak (M^+) would be expected at m/z 188. Fragmentation may involve the loss of HCN, NH ₂ , or the fluorophenyl group, guided by the stability of the resulting fragments. ^[2] The presence of a single nitrogen atom means the molecular ion will have an even mass-to-charge ratio, following the Nitrogen Rule.
Infrared (IR)	Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm^{-1}), C-N stretching (~1250-1350 cm^{-1}), C=C and C=N stretching in the aromatic region (~1400-1600 cm^{-1}), and C-F stretching (~1000-1300 cm^{-1}). ^[3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for **5-(3-Fluorophenyl)pyridin-3-amine** is not readily available, a common and logical approach would be a Suzuki coupling reaction. This method is widely used for creating carbon-carbon bonds between aromatic rings.

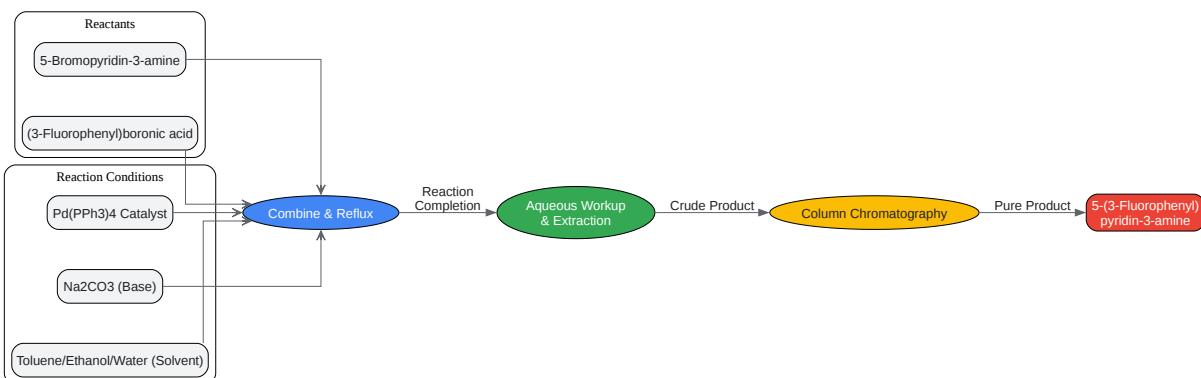
Proposed Synthesis Pathway: Suzuki Coupling

A plausible synthesis route involves the coupling of a boronic acid derivative with a halogenated pyridine.

- Reactants: 5-Bromopyridin-3-amine and (3-Fluorophenyl)boronic acid.
- Catalyst: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)).
- Base: A base is required, typically sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3).
- Solvent: A mixture of solvents like toluene, ethanol, and water is commonly used.

General Experimental Protocol:

- To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-3-amine, (3-fluorophenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).
- Add the solvent mixture (e.g., toluene/ethanol) and an aqueous solution of the base (e.g., 2M Na_2CO_3).
- Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain pure **5-(3-Fluorophenyl)pyridin-3-amine**.



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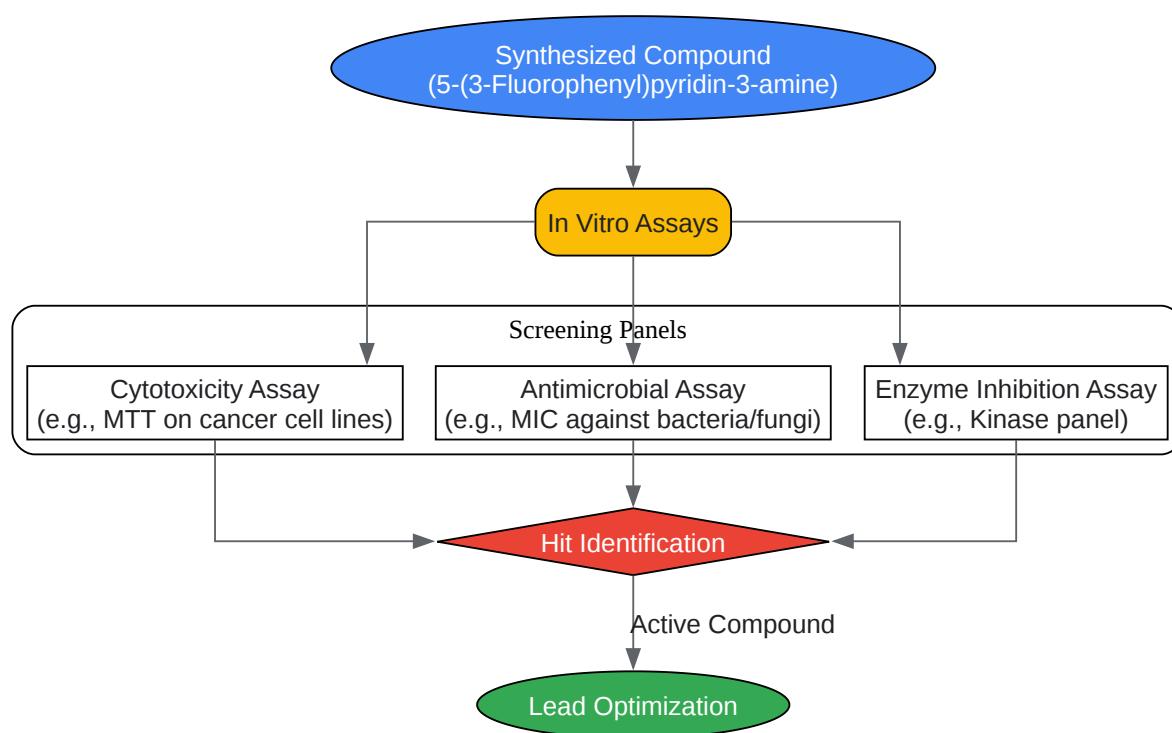
Caption: Proposed Suzuki coupling workflow for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine**.

Biological Activity and Applications

There is limited specific information on the biological activity of **5-(3-Fluorophenyl)pyridin-3-amine** itself. However, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active molecules. Derivatives of phenylaminopyrimidine, a related structure, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.^[4]

- Anticancer Potential: Many pyridine and aminopyridine derivatives have been investigated as anticancer agents.[5][6][7] They can act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.
- Antimicrobial Activity: The pyridine moiety is present in numerous compounds with antibacterial and antifungal properties.[6][8]
- Drug Development: As a substituted aminopyridine, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery programs.

The logical workflow for preliminary biological screening of a novel compound like this is outlined below.



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Caption: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

Based on safety data sheets for structurally similar compounds like 3-aminopyridine and other fluorinated amines, **5-(3-Fluorophenyl)pyridin-3-amine** should be handled with care.[9][10]

- Hazard Classification: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11]
May cause skin, eye, and respiratory irritation.[11]
- Handling Precautions: Use only in a well-ventilated area, preferably in a fume hood.[9][10]
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9][10]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes.[9]
 - Ingestion: If swallowed, immediately call a poison center or doctor.[9]
 - Inhalation: Move the person to fresh air.[9]

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